molecular formula C7H10F2O2 B594744 4,4-Difluoro-2-methoxycyclohexanone CAS No. 1232060-73-9

4,4-Difluoro-2-methoxycyclohexanone

Cat. No.: B594744
CAS No.: 1232060-73-9
M. Wt: 164.152
InChI Key: QVSTZWZQKNVRHW-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-methoxycyclohexanone is an organic compound with the molecular formula C7H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-2-methoxycyclohexanone typically involves the introduction of fluorine atoms and a methoxy group to a cyclohexanone precursor. One common method involves the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) in the presence of a methoxy group donor like methanol. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-methoxycyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Difluoro-2-methoxycyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-methoxycyclohexanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The methoxy group may also play a role in the compound’s overall reactivity and interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexanone: Lacks the methoxy group, making it less versatile in certain reactions.

    2-Fluorocyclohexanone: Contains only one fluorine atom, resulting in different chemical properties.

    4-Methoxycyclohexanone:

Uniqueness

4,4-Difluoro-2-methoxycyclohexanone is unique due to the combination of fluorine atoms and a methoxy group on the cyclohexanone ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4,4-difluoro-2-methoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-11-6-4-7(8,9)3-2-5(6)10/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSTZWZQKNVRHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(CCC1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735083
Record name 4,4-Difluoro-2-methoxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232060-73-9
Record name 4,4-Difluoro-2-methoxycyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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